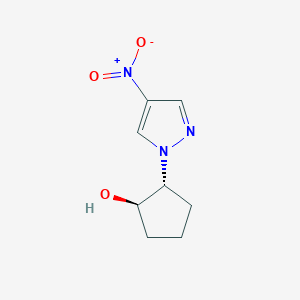

![molecular formula C13H16N4O2 B2866893 N-{2-[4-(吡啶-4-基)-1H-吡唑-1-基]乙基}氨基甲酸乙酯 CAS No. 2034371-51-0](/img/structure/B2866893.png)

N-{2-[4-(吡啶-4-基)-1H-吡唑-1-基]乙基}氨基甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

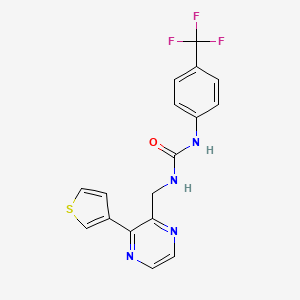

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.

The exact mass of the compound ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环合成与功能化

N-{2-[4-(吡啶-4-基)-1H-吡唑-1-基]乙基}氨基甲酸乙酯作为各种杂环化合物的合成前体,突显了其在有机化学和材料科学中的重要性。研究人员已经开发出方法,利用具有相似结构的化合物合成多官能取代的吡喃、吡啶和哒嗪衍生物,展示了这些氨基甲酸酯在构建复杂杂环骨架方面的多功能性(Mohareb 等人,2004 年)。由于杂环化合物具有多种生物和物理性质,因此此类合成策略对于新材料和药物的开发至关重要。

N-稠合杂环合成中的进展

该化合物及其类似物已被用于通过与活化的羰基团缩合,有效合成新型 1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-甲酸乙酯产物。这一过程有助于制备新的 N-稠合杂环产物,表现出良好至优异的收率(Ghaedi 等人,2015 年)。由于此类化合物在药物发现和材料科学中的潜在应用,因此其开发引起了极大的兴趣。

催化与聚合

在催化和聚合领域,已经探索了 N-{2-[4-(吡啶-4-基)-1H-吡唑-1-基]乙基}氨基甲酸乙酯的衍生物。例如,双(卡宾)吡啶配合物在结构上可能与所讨论的化合物有关,已经对其乙烯低聚和聚合能力进行了研究。当这些配合物与 Ti、V 和 Cr 等过渡金属结合时,表现出高活性,强调了此类配体在工业聚合物生产中的实用性(McGuinness 等人,2004 年)。

电致发光材料开发

此外,该化合物的骨架已应用于合成用于光电应用的新型有机材料。具体而言,含有吡唑-吡啶衍生物的杂合铱(III)配合物在聚合物发光二极管(PLED)中显示出希望,表现出良好的电致发光(EL)性能。此类材料的开发对于推进 PLED 技术并提高器件效率和稳定性至关重要(Tang 等人,2014 年)。

作用机制

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

Related compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic compounds via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic compounds . These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Result of Action

Related compounds, such as 5-amino-pyrazoles, have been highlighted with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

生化分析

Biochemical Properties

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes or receptors, leading to inhibition or activation of their functions. For instance, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s activity . Alternatively, it could activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression without causing toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall energy production and metabolic balance of the cell.

Transport and Distribution

The transport and distribution of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes, depending on its physicochemical properties.

Subcellular Localization

The subcellular localization of ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression, or in the mitochondria, where it can affect metabolic processes.

属性

IUPAC Name |

ethyl N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-2-19-13(18)15-7-8-17-10-12(9-16-17)11-3-5-14-6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQQLQUTBUXRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline](/img/structure/B2866822.png)

![3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide](/img/structure/B2866825.png)

![2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2866828.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)